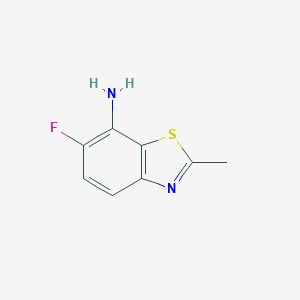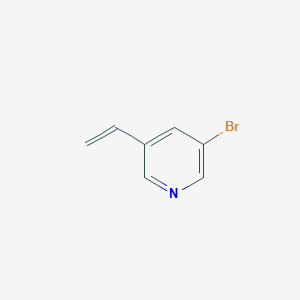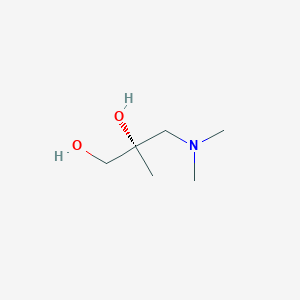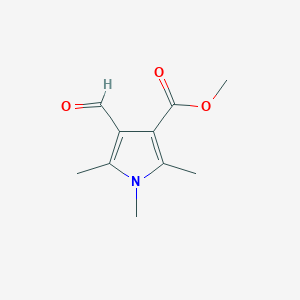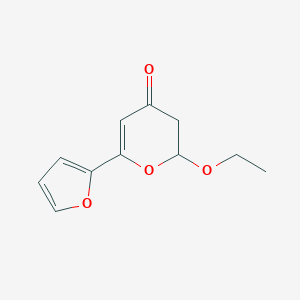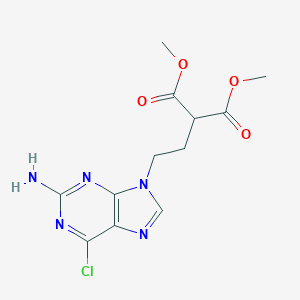![molecular formula C23H26BrNO2 B063570 1-{2-[4-(2-Bromo-6-methoxy-3,4-dihydro-1-naphthyl)phenoxy]ethyl}pyrrolidine CAS No. 180915-95-1](/img/structure/B63570.png)
1-{2-[4-(2-Bromo-6-methoxy-3,4-dihydro-1-naphthyl)phenoxy]ethyl}pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-[4-(2-Bromo-6-methoxy-3,4-dihydro-1-naphthyl)phenoxy]ethyl}pyrrolidine is a chemical compound that has gained significant attention in the scientific community due to its potential use in the treatment of various diseases. This compound is commonly known as BRL-15572 and has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
BRL-15572 works by activating a specific receptor in the body known as the peroxisome proliferator-activated receptor delta (PPARδ). This receptor plays a crucial role in regulating glucose and lipid metabolism in the body. By activating PPARδ, BRL-15572 can improve glucose and lipid metabolism, leading to improved insulin sensitivity and reduced body weight.
Biochemical and Physiological Effects:
BRL-15572 has been found to exhibit a range of biochemical and physiological effects. It can improve glucose tolerance and insulin sensitivity in animal models of diabetes, reduce body weight and improve lipid metabolism in obese animals, and improve cognitive function in animal models of Alzheimer's disease. Additionally, BRL-15572 has been found to have anti-inflammatory and anti-oxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BRL-15572 in lab experiments is its specificity for PPARδ. This allows researchers to study the effects of PPARδ activation without the confounding effects of activating other receptors. However, one limitation of using BRL-15572 is its relatively low potency compared to other PPARδ agonists. This may limit its use in certain experiments where higher potency compounds are required.
Zukünftige Richtungen
There are several future directions for research on BRL-15572. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease. Several studies have shown that BRL-15572 can improve cognitive function in animal models of Alzheimer's disease, and further research is needed to determine its potential therapeutic effects in humans. Additionally, BRL-15572 may have potential applications in the treatment of other diseases, such as cancer and cardiovascular disease, which warrant further investigation.
Wissenschaftliche Forschungsanwendungen
BRL-15572 has been extensively studied for its potential use in the treatment of various diseases, including diabetes, obesity, and neurological disorders. Several studies have shown that BRL-15572 can improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, BRL-15572 has been found to reduce body weight and improve lipid metabolism in obese animals.
Eigenschaften
CAS-Nummer |
180915-95-1 |
|---|---|
Molekularformel |
C23H26BrNO2 |
Molekulargewicht |
428.4 g/mol |
IUPAC-Name |
1-[2-[4-(2-bromo-6-methoxy-3,4-dihydronaphthalen-1-yl)phenoxy]ethyl]pyrrolidine |
InChI |
InChI=1S/C23H26BrNO2/c1-26-20-9-10-21-18(16-20)6-11-22(24)23(21)17-4-7-19(8-5-17)27-15-14-25-12-2-3-13-25/h4-5,7-10,16H,2-3,6,11-15H2,1H3 |
InChI-Schlüssel |
SRSIBTJGQWSANT-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=C(CC2)Br)C3=CC=C(C=C3)OCCN4CCCC4 |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=C(CC2)Br)C3=CC=C(C=C3)OCCN4CCCC4 |
Synonyme |
1-{2-[4-(2-BROMO-6-METHOXY-3,4-DIHYDRO-1-NAPHTHYL)PHENOXY]ETHYL}PYRROLIDINE |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



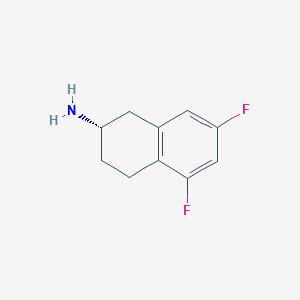
![3-[(4-Nitrophenyl)azo]-9H-carbazole-9-ethanol](/img/structure/B63494.png)
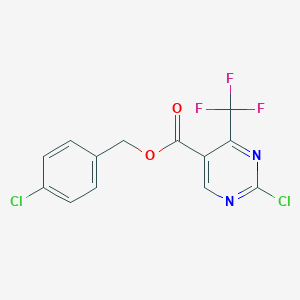
![1-Oxo-2,3-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B63499.png)
